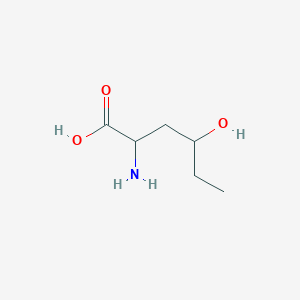

2-Amino-4-hydroxyhexanoic acid

描述

2-Amino-4-hydroxyhexanoic acid (C₆H₁₃NO₃, molecular weight 147.17 g/mol) is an α-amino acid characterized by a six-carbon backbone with a hydroxyl group at the 4th position (Figure 1). Its stereochemistry and functional groups make it a valuable chiral building block in organic synthesis and pharmaceutical research. Notably, (2R,5R)-2-amino-4-hydroxyhexanoic acid was synthesized enantioselectively via a hetero Diels-Alder reaction, demonstrating its utility in constructing remote chiral centers .

属性

分子式 |

C6H13NO3 |

|---|---|

分子量 |

147.17 g/mol |

IUPAC 名称 |

2-amino-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |

InChI 键 |

DMCRWAJLYOEMSK-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC(C(=O)O)N)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-氨基-4-羟基己酸的合成可以通过多种方法实现。一种值得注意的方法是山梨酸衍生物与酰基亚硝基化合物进行狄尔斯-阿尔德反应。该反应在L-脯氨酸的存在下得以促进,L-脯氨酸作为手性助剂,确保了正确的区域选择性 。该过程涉及多个步骤,包括酰基亚硝基中间体的形成以及随后的环加成反应,最终生成所需产物 .

工业生产方法: 2-氨基-4-羟基己酸的工业生产通常涉及使用类似方法进行大规模合成。使用可回收的手性助剂和有效的反应条件,确保最终产物的产率高和纯度高 .

化学反应分析

Oxidation Reactions

2-Amino-4-hydroxyhexanoic acid undergoes oxidation at the hydroxyl and amino groups under controlled conditions:

-

Hydroxyl Group Oxidation :

The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) or stronger agents like potassium permanganate (KMnO₄). This yields 2-amino-4-oxohexanoic acid, a precursor for further functionalization12. -

Amino Group Oxidation :

Oxidative deamination using nitrous acid (HNO₂) converts the amino group to a hydroxyl group, forming 2-hydroxy-4-hydroxyhexanoic acid2.

Reduction Reactions

The compound participates in selective reductions:

-

Catalytic Hydrogenation :

Hydrogenation over palladium catalysts reduces the hydroxyl group to a hydrocarbon chain, yielding 2-aminohexanoic acid1. -

Sodium Borohydride (NaBH₄) Reduction :

NaBH₄ selectively reduces carbonyl intermediates formed during oxidation steps, enabling pathway control in multi-step syntheses3.

Cycloaddition and Intramolecular Reactions

Intramolecular cycloaddition is a key strategy for synthesizing chiral lactones and cyclic amino acids:

-

Acylnitroso Cycloaddition :

Under oxidative conditions, the hydroxyl group forms an acylnitroso intermediate, which undergoes intramolecular Diels-Alder reactions with adjacent double bonds. This method produces enantiomerically pure bicyclic lactams, as demonstrated in studies using related hydroxyamino acids1. -

Lactone Formation :

Acid-catalyzed intramolecular esterification forms γ-lactones, structural motifs found in bioactive compounds31.

Enzymatic Transformations

Enzymatic cascades enable stereoselective synthesis of derivatives:

-

Tandem Aldol-Transamination :

trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes aldol addition of pyruvate to aldehydes, generating 4-hydroxy-2-oxo acids. Subsequent transamination with S-selective transaminases produces γ-hydroxy-α-amino acids, which can be cyclized to α-amino-γ-butyrolactones3.

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

-

Esterification :

Reaction with alcohols (e.g., ethanol) in acidic conditions forms ethyl esters, useful in peptide synthesis2. -

Amide Formation :

Coupling with amines via carbodiimide reagents (e.g., EDC) yields amides, relevant in drug design2.

Polymerization

Incorporation into biopolymers:

-

Polyhydroxyalkanoate (PHA) Biosynthesis :

Bacterial strains like Pseudomonas putida utilize this compound as a carbon source under nitrogen-limited conditions, incorporating it into PHAs for biodegradable polymer production[^1].

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Product | Application |

|---|---|---|---|

| Oxidation (C4-OH) | PCC, KMnO₄ | 2-Amino-4-oxohexanoic acid | Ketone intermediates12 |

| Catalytic Hydrogenation | H₂/Pd | 2-Aminohexanoic acid | Fatty acid analogs1 |

| Enzymatic Transamination | HBPA + transaminases | γ-Hydroxy-α-amino acids | Biologically active lactones3 |

| Intramolecular Cycloaddition | Oxidative conditions | Bicyclic lactams | Chiral synthesis1 |

科学研究应用

Chemistry

2-Amino-4-hydroxyhexanoic acid serves as a building block in the synthesis of complex organic molecules. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. The compound's ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound plays a role in metabolic pathways and may serve as a biomarker for certain diseases. Notably, it has been shown to inhibit phosphofructokinase, a key enzyme in glycolysis, potentially influencing cellular energy metabolism.

Medicine

Ongoing research is exploring the therapeutic potential of this compound, particularly its antiviral properties. Studies have demonstrated its effectiveness in inhibiting viral replication in vitro, suggesting its potential role in developing antiviral therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for synthesizing intermediates in drug development.

Research has highlighted several biological activities associated with this compound:

- Antiviral Properties : Studies indicate that this compound can inhibit the replication of influenza viruses, showcasing its potential as an antiviral agent.

- Toxicity to Mammalian Cells : While demonstrating antiviral efficacy, it also exhibits dose-dependent toxicity towards mammalian cells at higher concentrations.

- Role in Protein Translation : As a threonine derivative, it is involved in protein synthesis, impacting cellular function and growth.

Antiviral Activity

A study investigated the compound's ability to inhibit influenza virus replication. Results indicated a significant reduction in viral titers when treated with varying concentrations of the compound.

Toxicity Assessment

In cytotoxicity assays using human cell lines, the compound demonstrated dose-dependent toxicity. IC50 values indicated significant cell death at concentrations above 100 µM.

Protein Synthesis Inhibition

Inhibition studies revealed that this compound interferes with ribosomal function, leading to reduced protein output in treated cells.

作用机制

2-氨基-4-羟基己酸的作用机制涉及它与特定分子靶标和途径的相互作用。氨基和羟基使它能够参与氢键和静电相互作用,影响酶活性并结合受体 。这些相互作用可以调节各种生化途径,从而导致其在生物系统中观察到的效应 .

类似化合物:

2-氨基-5-羟基己酸: 降白氨酸的另一种羟基化衍生物,具有相似的化学性质.

4-羟基脯氨酸: 一种在吡咯烷环上具有羟基的氨基酸,通常存在于胶原蛋白中.

独特性: 2-氨基-4-羟基己酸的独特性在于氨基和羟基在己酸骨架上的特定位置。这种结构排列赋予其独特的化学反应性和生物活性,使其在各种应用中具有价值 .

相似化合物的比较

Structural and Functional Group Comparisons

The compound is compared to five analogs (Table 1), focusing on chain length, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison of 2-Amino-4-hydroxyhexanoic Acid and Analogs

Key Research Findings

Synthetic Methods: The enantioselective synthesis of this compound via hetero Diels-Alder reactions highlights its advantage in constructing complex stereocenters, unlike 4-aminohexanoic acid, which is typically synthesized via simpler alkylation or hydrolysis routes . 2-Aminohex-4-enoic acid’s double bond allows participation in [4+2] cycloadditions, a reactivity absent in saturated analogs .

Physicochemical Properties: The hydroxyl group in this compound enhances water solubility compared to 4-aminohexanoic acid, which lacks polar substituents . 4-Amino-2-hydroxybenzoic acid’s aromatic ring contributes to UV absorption and thermal stability (melting point: 135–145°C) , contrasting with aliphatic analogs.

Biological and Industrial Relevance: The methoxy group in (2S)-2-amino-4-methoxy-butanoic acid increases membrane permeability, making it advantageous in prodrug design . 2-Amino-4-hydroxybutanoic acid’s shorter chain may limit its use in long-chain polymer synthesis but improves metabolic compatibility in pharmaceuticals .

生物活性

2-Amino-4-hydroxyhexanoic acid (also known as 4-hydroxy-2-aminohexanoic acid) is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to threonine and has been studied for its potential therapeutic applications, including antiviral properties and effects on cellular metabolism. This article reviews the biological activity of this compound, highlighting research findings, mechanisms of action, and potential applications.

- Molecular Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- IUPAC Name : (2S)-2-amino-4-hydroxyhexanoic acid

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways. Notably, it has been shown to inhibit phosphofructokinase, a key regulatory enzyme in glycolysis, which may influence energy metabolism in cells. Additionally, its structural similarity to other amino acids allows it to participate in protein synthesis and cellular signaling pathways.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. For example, studies have demonstrated its effectiveness in inhibiting viral replication in vitro, suggesting a potential role in developing antiviral therapies .

Toxicity to Mammalian Cells

While the compound shows promise in antiviral applications, it also exhibits toxicity towards mammalian cells at higher concentrations. This duality underscores the need for careful dosage regulation when considering therapeutic applications.

Role in Protein Translation

As a derivative of threonine, this compound plays a crucial role in protein translation processes. It is involved in the synthesis of proteins that are essential for cellular function and growth .

Case Studies and Experimental Data

- Antiviral Activity : A study investigated the compound's ability to inhibit the replication of influenza viruses. Results showed a significant reduction in viral titers when treated with varying concentrations of this compound.

- Toxicity Assessment : In a cytotoxicity assay using human cell lines, the compound demonstrated dose-dependent toxicity, with IC50 values indicating significant cell death at concentrations above 100 µM .

- Protein Synthesis Inhibition : Inhibition studies on protein biosynthesis revealed that this compound can interfere with ribosomal function, leading to reduced protein output in treated cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antiviral Activity | Toxicity Level | Protein Synthesis Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 3-Hydroxy-2-amino-pentanoic acid | Low | Moderate | No |

| 2-Amino-3-hydroxybutanoic acid | High | Low | Yes |

常见问题

What are the recommended methods for synthesizing 2-Amino-4-hydroxyhexanoic acid in laboratory settings?

Category: Basic

Answer:

Synthesis typically involves enantioselective routes such as solid-phase peptide synthesis (SPPS) or enzymatic resolution of racemic mixtures. For SPPS, Fmoc-protected intermediates can be used to ensure regioselective coupling, followed by acidolytic deprotection (e.g., TFA treatment). Enzymatic methods may employ acylases or lipases to resolve stereoisomers, as seen in analogous amino acid syntheses . Physical properties (e.g., melting points, solubility) should be cross-validated using CRC Handbook data for related hydroxyamino acids .

How can researchers optimize the enantiomeric purity of this compound during synthesis?

Category: Advanced

Answer:

Optimization requires chiral chromatography (e.g., using cellulose-based CSPs) or kinetic resolution with stereospecific catalysts. For example, asymmetric hydrogenation using Ru-BINAP complexes has been effective for similar β-hydroxyamino acids, achieving >98% ee. Post-synthesis, circular dichroism (CD) spectroscopy and X-ray crystallography can confirm enantiopurity, as demonstrated in pharmacopeial standards for stereoisomeric amino acids .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Category: Basic

Answer:

NMR spectroscopy (¹H/¹³C, COSY, HSQC) is critical for verifying stereochemistry and backbone connectivity. HPLC-MS with a C18 column (0.1% TFA in mobile phase) ensures purity, while FT-IR identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -COOH at ~1700 cm⁻¹). Compare spectral data to NIST reference libraries for validation .

How does varying pH during purification affect the stability of this compound?

Category: Advanced

Answer:

The compound’s stability is pH-dependent due to its zwitterionic nature. Below pH 3, protonation of the amino group may reduce solubility, while above pH 8, deprotonation of the carboxylate can promote degradation. Use buffered solutions (pH 4–6) during column chromatography or recrystallization. Stability studies under accelerated conditions (40°C/75% RH) should reference SDS guidelines for analogous hydroxyamino acids .

What are the critical safety considerations when handling this compound in laboratory environments?

Category: Basic

Answer:

Follow GHS protocols: wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards). Use fume hoods to minimize inhalation of dust (H335). In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Store at 2–8°C in airtight containers to prevent hygroscopic degradation, as per SDS recommendations .

What strategies can resolve contradictory data regarding the compound’s solubility in different solvents?

Category: Advanced

Answer:

Contradictions often arise from polymorphic forms or residual solvents. Use DSC/TGA to detect solvates and powder XRD to identify crystalline phases. For solubility assays, employ standardized protocols (e.g., shake-flask method in PBS pH 7.4). Cross-reference solubility data from multiple SDS sheets and prioritize peer-reviewed studies over vendor specifications .

What storage conditions are recommended to maintain the stability of this compound?

Category: Basic

Answer:

Store in amber glass vials under nitrogen at 2–8°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake. Long-term stability (>6 months) requires periodic HPLC analysis to monitor degradation products like cyclic lactams or diketopiperazines .

How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

Category: Advanced

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can predict reaction barriers for nucleophilic attacks or esterification. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents. Validate predictions with experimental kinetics data from analogous systems .

What are the common spectral markers for identifying this compound using NMR and IR spectroscopy?

Category: Basic

Answer:

In ¹H NMR , expect:

- δ 1.5–2.0 ppm (m, CH₂ groups),

- δ 3.4–3.8 ppm (m, -CH(OH)-),

- δ 8.2 ppm (s, -NH₂ after D₂O exchange).

IR : Strong -COOH stretch at 1720 cm⁻¹ and -OH bend at 1250 cm⁻¹. Compare to NIST Chemistry WebBook entries for similar amino acids .

What experimental approaches assess the compound’s potential for forming polymorphic crystals?

Category: Advanced

Answer:

Screen polymorphs via solvent-drop grinding (e.g., ethanol/water) and analyze by SC-XRD or Raman spectroscopy . High-throughput crystallization robots can explore >50 solvent combinations. Thermodynamic stability is assessed using van’t Hoff plots of solubility vs. temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。